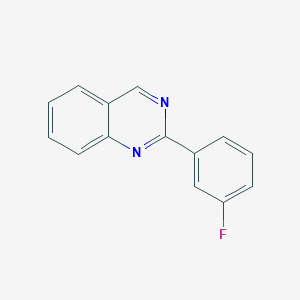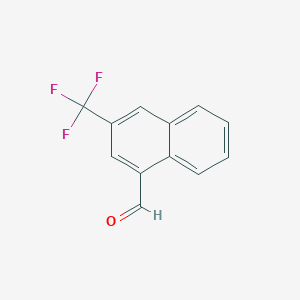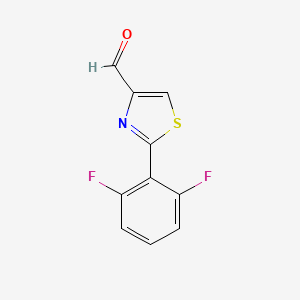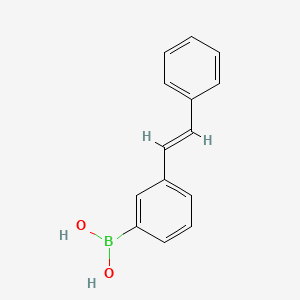![molecular formula C15H15NO B11884327 2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)
2-ethyl-4-methoxy-1H-benzo[f]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-4-methoxy-1H-benzo[f]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its fused benzene and pyrrole rings, with an ethyl group at the second position and a methoxy group at the fourth position on the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-methoxy-1H-benzo[f]indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting with 2-bromo-4-methoxy-3-methylbenzene diazonium chloride, a Japp-Klingemann coupling reaction with 2-formylcyclohexanone can be employed to form the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-4-methoxy-1H-benzo[f]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-ethyl-4-methoxy-1H-benzo[f]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound can be explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Indole derivatives are used in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-ethyl-4-methoxy-1H-benzo[f]indole involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-4-methoxy-1H-benzo[f]indole
- 2-ethyl-5-methoxy-1H-benzo[f]indole
- 2-ethyl-4-methoxy-1H-indole
Uniqueness
2-ethyl-4-methoxy-1H-benzo[f]indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methoxy groups at specific positions on the indole ring can enhance its interaction with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H15NO |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
2-ethyl-4-methoxy-1H-benzo[f]indole |
InChI |
InChI=1S/C15H15NO/c1-3-11-9-13-14(16-11)8-10-6-4-5-7-12(10)15(13)17-2/h4-9,16H,3H2,1-2H3 |
InChI-Schlüssel |
IFPNHAGNJLDZFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C3=CC=CC=C3C=C2N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11884290.png)




![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)



